molecular formula C19H18N2O2S B2511546 (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 300813-84-7

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2511546
CAS No.: 300813-84-7
M. Wt: 338.43
InChI Key: LENCWNLQUHDXCE-MDZDMXLPSA-N
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Description

The compound “(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide” is a thiazole-based acrylamide derivative characterized by a conjugated enamide backbone. Its structure includes a 1,3-thiazol-2-yl moiety substituted with a 4-methylbenzyl group at the 5-position and a propenamide chain linked to a 5-methylfuran-2-yl group. This scaffold is designed to optimize electronic and steric interactions, which are critical for biological activity, particularly in kinase inhibition or enzyme modulation.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-3-6-15(7-4-13)11-17-12-20-19(24-17)21-18(22)10-9-16-8-5-14(2)23-16/h3-10,12H,11H2,1-2H3,(H,20,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCWNLQUHDXCE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound can be described as follows:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Benzyl Group : A 4-methylbenzyl moiety that enhances lipophilicity.
  • Furan Derivative : The presence of a 5-methylfuran contributes to its unique chemical properties.

Synthesis Pathway

The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
  • Benzyl Group Introduction : Through nucleophilic substitution reactions.
  • Enamide Formation : Achieved via a Knoevenagel condensation reaction.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, various amides derived from similar structures were tested against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results showed varying degrees of antibacterial activity, suggesting that modifications in the structure can influence efficacy .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
Compound CAspergillus niger5 µg/mL

Anticancer Properties

Thiazole derivatives are also investigated for their anticancer potential. In vitro studies have demonstrated that certain thiazole-based compounds can inhibit cancer cell proliferation in various cell lines, including breast and liver cancer cells. The mechanism often involves the modulation of cell signaling pathways and apoptosis induction .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors that regulate growth and apoptosis.
  • Signal Transduction Alteration : Influencing pathways that control cell division and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound, against clinical isolates of E. coli and S. aureus. The compound exhibited a significant reduction in bacterial growth with an MIC comparable to standard antibiotics .

Study 2: Anticancer Activity

In another study, the compound was tested on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potential as an anticancer agent .

Scientific Research Applications

This compound exhibits a range of biological activities that are crucial for its application in medicinal chemistry:

Antimicrobial Activity

Research indicates that thiazole derivatives often possess significant antimicrobial properties. For instance, compounds structurally related to (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. Studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound have shown efficacy against breast cancer cell lines in vitro .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

  • Antimicrobial Screening : A study evaluated a series of thiazole derivatives for their antimicrobial activity against E. coli and S. aureus. The findings indicated that modifications on the thiazole ring significantly enhanced the antimicrobial efficacy .
  • Anticancer Evaluation : Another research focused on thiazole-based compounds where molecular docking studies were performed to understand their binding affinity to cancer-related targets. The results revealed that specific substitutions on the thiazole ring improved anticancer activity against MCF7 breast cancer cells .

Data Tables

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

Compound Activity Type Target Organism/Cell Line IC50/Minimum Inhibitory Concentration (µg/mL)
Compound AAntimicrobialE. coli10
Compound BAntimicrobialS. aureus15
Compound CAnticancerMCF720
Compound DAnticancerMCF725

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives reported in the literature. Below is a comparative analysis based on substituent variations, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity Notes
(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide (Target) C₁₉H₁₉N₃O₂S 365.44 4-methylbenzyl, 5-methylfuran Not reported Hypothesized kinase inhibition
(E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide C₁₈H₁₆FN₃O₂S 369.40 4-fluorobenzyl, 5-methylfuran Not reported Unspecified enzyme modulation
(E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide C₂₁H₁₅Cl₂N₃O₃S 468.33 2,5-dichlorobenzyl, cyano, methoxyphenyl Not reported Potential anti-inflammatory activity
N-(5-methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₅H₁₃N₅O₄S₂ 415.42 3-nitrophenyl, oxadiazole-sulfanyl 158–159 Tested for alkaline phosphatase activity
(2E)-3-phenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide C₂₀H₁₅F₃N₂OS 404.41 3-(trifluoromethyl)benzyl, phenyl Not reported Suspected kinase inhibition

Key Structural Differences and Implications

The cyano group in ’s compound introduces electron-withdrawing properties, which could stabilize interactions with enzymatic active sites .

Thermal Stability :

  • The nitro-substituted oxadiazole derivative (8h) in has a higher melting point (158–159°C) due to strong dipole-dipole interactions from the nitro group .

Biological Relevance: Thiazole-acrylamide hybrids, such as the target compound, are structurally analogous to kinase inhibitors like sunvozertinib (INN), which targets tyrosine kinases .

Table 2: Computational and Experimental Insights

Property Target Compound Compound (Compound 8h)
Electrostatic Potential Moderate polarity due to furan High polarity (cyano, hydroxy) High polarity (nitro, oxadiazole)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (polar substituents) ~2.5 (polar sulfanyl group)
Synthetic Yield Not reported Not reported Optimized synthesis (~75%)

Research Findings and Gaps

  • Biological Activity : While the target compound’s activity remains unvalidated, analogs like ’s oxadiazole derivatives were tested for alkaline phosphatase inhibition, though results were undisclosed .
  • Drug Likeness: The target compound’s similarity score with known drugs (e.g., milpecitinib, a Janus kinase inhibitor ) is uncalculated but structurally plausible for kinase targeting.
  • Synthetic Challenges : The propenamide backbone requires precise E/Z configuration control, as seen in ’s X-ray crystallography validation of imine geometry .

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